1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Synthesis and Structural Analysis
Pyrazole derivatives, such as those studied by Shen et al. (2012), are synthesized and characterized using various spectroscopic methods, including NMR and IR spectroscopies, alongside HRMS analyses and X-ray diffraction. These compounds' structural and thermodynamic properties are thoroughly investigated, providing insight into their stability and potential reactivity under different conditions (Shen et al., 2012).
Functionalization Reactions
The functionalization reactions of pyrazole derivatives demonstrate their versatility in chemical synthesis. Studies, such as those by Yıldırım et al. (2005), explore the conversion of pyrazole-3-carboxylic acid into various derivatives through reactions with different nucleophiles, showcasing the compounds' potential for creating diverse chemical entities with potential biological or material applications (Yıldırım et al., 2005).
Antimicrobial and Antimycobacterial Activity
The antimicrobial and antimycobacterial activities of pyrazole derivatives, as explored by Sidhaye et al. (2011), highlight their potential in developing new therapeutic agents. Such compounds could serve as leads in the search for novel treatments against various microbial infections, demonstrating the broad biological applications of pyrazole derivatives (Sidhaye et al., 2011).
Coordination Polymers and Metal-Organic Frameworks
Research into coordination polymers and metal-organic frameworks (MOFs) utilizing pyrazole-based ligands, such as those by Zhao et al. (2014), unveils the potential of these compounds in constructing novel materials with diverse applications, ranging from catalysis to gas storage and separation (Zhao et al., 2014).
Antiproliferative Activities
The synthesis and evaluation of pyrazole derivatives for their antiproliferative activities against human cancer cell lines, as shown by Pirol et al. (2014), suggest the potential of these compounds in cancer research. Identifying derivatives with potent cytotoxic activities could lead to the development of new anticancer drugs (Pirol et al., 2014).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
Please consult with a chemical expert or refer to reliable sources for accurate information. Always follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5N3O2/c12-6-2-1-3-18-8(6)20-7(5(4-19-20)9(21)22)10(13,14)11(15,16)17/h1-4H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFMWCGGCPNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(C(F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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